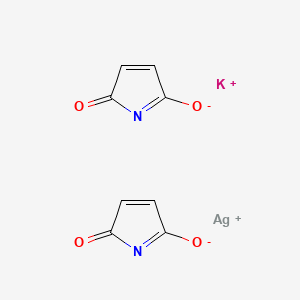
(4-Carboxyphenyl)azanium; dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Carboxyphenyl)azanium; dihydrogen phosphate is a chemical compound with the molecular formula C7H8NO4P. It is known for its applications in various scientific research fields due to its unique chemical properties. This compound is often used in experimental and research settings, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Carboxyphenyl)azanium; dihydrogen phosphate typically involves the reaction of 4-aminobenzoic acid with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the purity and yield of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the compound in bulk quantities. The industrial production methods are designed to be cost-effective and efficient while maintaining the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-Carboxyphenyl)azanium; dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylated derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can lead to the formation of various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
(4-Carboxyphenyl)azanium; dihydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is utilized in biochemical assays and as a marker in various biological studies.
Mecanismo De Acción
The mechanism of action of (4-Carboxyphenyl)azanium; dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (4-Carboxyphenyl)azanium; dihydrogen phosphate include:
4-Aminobenzoic acid: A precursor in the synthesis of this compound.
Phosphoric acid: Another precursor used in the synthesis.
4-Carboxyphenyl)azanium chloride: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
72977-18-5 |
|---|---|
Fórmula molecular |
C7H10NO6P |
Peso molecular |
235.13 g/mol |
Nombre IUPAC |
4-aminobenzoic acid;phosphoric acid |
InChI |
InChI=1S/C7H7NO2.H3O4P/c8-6-3-1-5(2-4-6)7(9)10;1-5(2,3)4/h1-4H,8H2,(H,9,10);(H3,1,2,3,4) |
Clave InChI |
UROGTBVATKRSEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)N.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)






![[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate](/img/structure/B13776893.png)


